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molecular formula C20H36O4 B8436266 9-Octadecenedioic acid, 1,18-dimethyl ester CAS No. 13481-97-5

9-Octadecenedioic acid, 1,18-dimethyl ester

Cat. No. B8436266
M. Wt: 340.5 g/mol
InChI Key: HGGLIXDRUINGBB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045447B2

Procedure details

A dibasic ester composition is produced in accordance with the exemplary procedure below, including a cross-metathesis reaction between methyl 9-decenoate (9-decenoic acid methyl ester, 9-DAME) and methyl 9-dodecenoate (9-dodecenoic acid methyl ester, 9-DDAME). A 1.0:1.0 mole ratio mixture of 9-DAME and 9-DDAME (332 g) is charged to a 1 L round bottom flask and heated to 60° C. Pressure is adjusted to 100 mg Hg with ChemGlass diaphragm vacuum pump model CG-4812-30/and J-Kem Scientific Digital Vacuum Regulator Model 200 and stirring is initiated with a magnetic stir bar. After the system stabilizes at desired conditions, 80 ppm of C-827 (as toluene solution) is added (t=0 min). At approximately 15-20 min, the reaction starts bubbling vigorously and the pressure rises to approximately 500 mm Hg. Pressure restabilizes at 100 mm Hg after approximately 5-10 more minutes. At 180 min, an additional 40 ppm of the catalyst C-827 (as toluene solution) is added. Subsequently, the catalyst is deactivated with 25 equivalents tris hydroxymethyl phosphine (THMP) to C-827 at 80° C. for 120 min, THMP. The catalyst is then removed by water extraction (5:1 oil to water). The composition is dried with MgSO4. Then, light FAME stripping is conducted at 1 mm Hg and approximately 100° C. The products from this reaction include a large fraction of 18:1 dibasic ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
332 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
dimethyl 9-octadecene-1,18-dioate

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[C:14]([O:27][CH3:28])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]C=CCC.OCP(CO)CO>C1(C)C=CC=CC=1>[C:14]([O:27][CH3:28])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=CCC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCCCCC=C)=O
Name
Quantity
332 g
Type
reactant
Smiles
COC(CCCCCCCC=CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCP(CO)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCP(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged to a 1 L round bottom flask
CUSTOM
Type
CUSTOM
Details
is initiated with a magnetic stir bar
ADDITION
Type
ADDITION
Details
is added (t=0 min)
Duration
0 min
CUSTOM
Type
CUSTOM
Details
the reaction starts bubbling vigorously
WAIT
Type
WAIT
Details
At 180 min
Duration
180 min
ADDITION
Type
ADDITION
Details
an additional 40 ppm of the catalyst C-827 (as toluene solution) is added
CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by water extraction (5:1 oil to water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The composition is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
is conducted at 1 mm Hg and approximately 100° C

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
dimethyl 9-octadecene-1,18-dioate
Type
Smiles
C(CCCCCCCC=CCCCCCCCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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